

Methoxymethanol: A Versatile Formaldehyde Hemiacetal for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxymethanol*

Cat. No.: *B1221974*

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Application Notes

Methoxymethanol ($\text{CH}_3\text{OCH}_2\text{OH}$), also known as formaldehyde methyl hemiacetal, is a valuable yet underutilized reagent in organic synthesis. It serves as a convenient and more manageable source of formaldehyde, bypassing the challenges associated with the handling of gaseous formaldehyde or its aqueous solution, formalin, which often contains methanol and stabilizers.^{[1][2]} **Methoxymethanol** exists in equilibrium with formaldehyde and methanol, making it an effective electrophile for a variety of transformations, including hydroxymethylations, Mannich-type reactions, and the introduction of the methoxymethyl (MOM) protecting group.^{[3][4]}

The primary advantage of using **methoxymethanol** lies in its ability to deliver a single, reactive unit of formaldehyde under controlled conditions. This can lead to improved yields and selectivity compared to using paraformaldehyde or trioxane, which require depolymerization, or formalin, where the presence of water can be detrimental to many reactions. Its utility is particularly pronounced in reactions sensitive to aqueous conditions or those requiring precise stoichiometry.

This document provides detailed protocols for the *in situ* generation and application of **methoxymethanol** in key synthetic transformations, along with comparative data and visualizations to guide researchers in its effective use.

Data Presentation

Table 1: Physical and Chemical Properties of **Methoxymethanol**

Property	Value	Reference
IUPAC Name	Methoxymethanol	[2]
Other Names	Formaldehyde methyl hemiacetal	[2]
CAS Number	4461-52-3	[2]
Molecular Formula	$C_2H_6O_2$	[2]
Molar Mass	62.07 g/mol	[2]
Appearance	Unstable liquid	[2]
Boiling Point	Decomposes	N/A
Flash Point	39.9 °C	[2]

Table 2: Comparison of Formaldehyde Sources in a Model Hydroxymethylation Reaction

Formaldehyde Source	Reaction Time (h)	Yield (%)	Purity (%)	Notes
Methoxymethanol (in situ)	4	85	>98	Mild conditions, high purity.
Paraformaldehyde	12	70	95	Requires higher temperatures for depolymerization
Formalin (37% aq.)	6	65	90	Aqueous conditions can lead to side products.
Trioxane	8	75	96	Requires acid catalyst for depolymerization

Note: Data is representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: In Situ Generation of Methoxymethanol

This protocol describes the preparation of a solution of **methoxymethanol** from methanol and paraformaldehyde for immediate use in a subsequent reaction.

Materials:

- Methanol (anhydrous)
- Paraformaldehyde
- Anhydrous potassium carbonate (K_2CO_3)

- Round-bottom flask with a reflux condenser and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.
- Add paraformaldehyde (1.0 equivalent based on the desired amount of formaldehyde).
- Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.05 equivalents).
- Stir the suspension at room temperature for 1-2 hours or until the paraformaldehyde has dissolved, indicating the formation of **methoxymethanol**.
- The resulting clear solution of **methoxymethanol** in methanol is ready for use in the next synthetic step.

Safety Precautions: Formaldehyde and its sources are toxic and potential carcinogens. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: α -Hydroxymethylation of a Ketone using In Situ Generated Methoxymethanol

This protocol details the reaction of a ketone with in situ generated **methoxymethanol** to yield a β -hydroxy ketone.

Materials:

- Ketone (e.g., acetophenone)
- **Methoxymethanol** solution in methanol (from Protocol 1)
- Base (e.g., sodium methoxide, NaOMe)
- Anhydrous solvent (e.g., methanol)

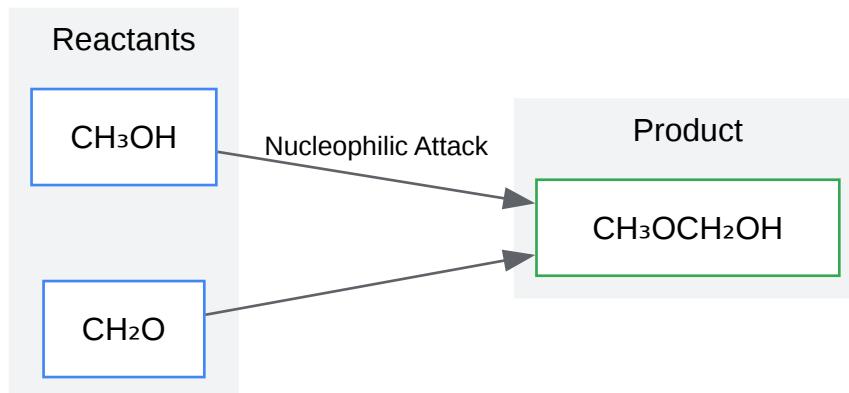
- Quenching solution (e.g., saturated aqueous ammonium chloride, NH₄Cl)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)

Procedure:

- To a solution of the ketone (1.0 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere, add the freshly prepared **methoxymethanol** solution (1.2 equivalents).
- Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol.
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Visualizations

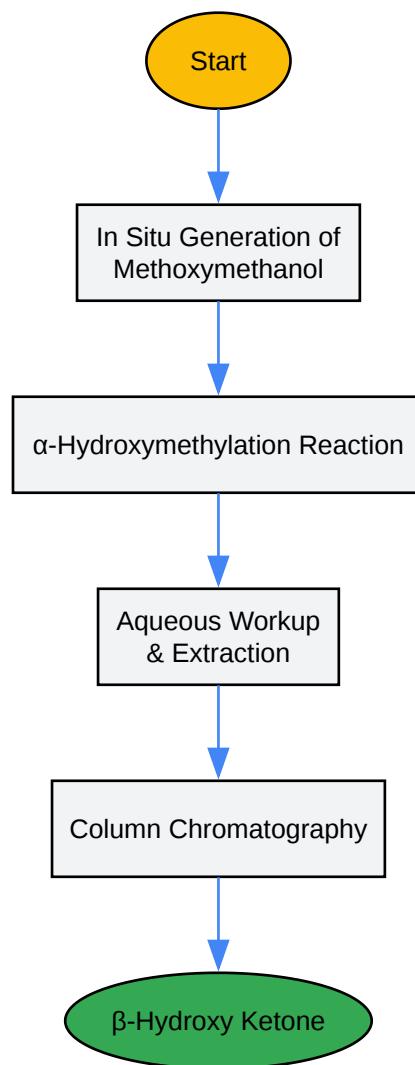
Reaction Mechanism: Formation of **Methoxymethanol**



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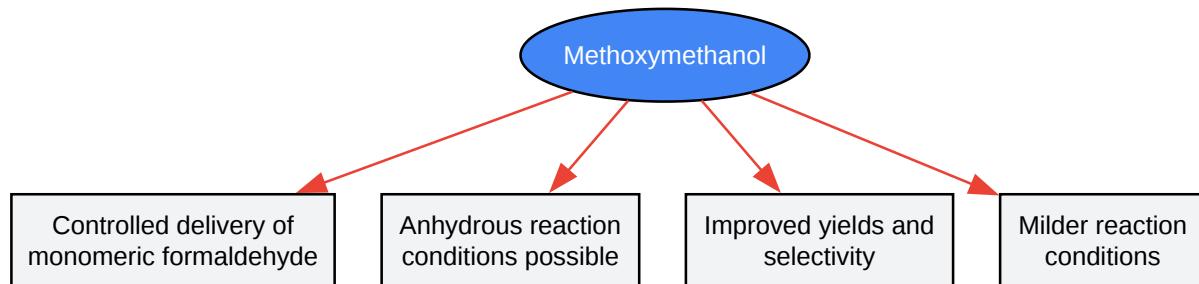
Caption: Formation of **methoxymethanol** from methanol and formaldehyde.

Experimental Workflow: α -Hydroxymethylation of a Ketone

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Caption: Workflow for the α -hydroxymethylation of a ketone.

Logical Relationship: Advantages of Methoxymethanol

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Caption: Key advantages of using **methoxymethanol** in synthesis.

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